1-benzyl-5-nitropyridin-2(1H)-one
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Overview
Description
1-Benzyl-5-nitro-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol . This compound is characterized by a benzyl group attached to a dihydropyridinone ring, which is further substituted with a nitro group at the 5-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-benzyl-5-nitro-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with a suitable pyridine derivative, followed by nitration to introduce the nitro group at the desired position . The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-5-nitro-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various acids or bases. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Benzyl-5-nitro-1,2-dihydropyridin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-5-nitro-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzyl and dihydropyridinone moieties can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
1-Benzyl-5-nitro-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:
1-Benzyl-5-nitro-1,4-dihydropyridin-2-one: This compound differs in the position of the nitro group and the degree of hydrogenation of the pyridine ring.
1-Benzyl-5-nitro-2,3-dihydropyridin-2-one: This compound has a different substitution pattern on the pyridine ring.
The uniqueness of 1-benzyl-5-nitro-1,2-dihydropyridin-2-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
59892-44-3 |
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Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
1-benzyl-5-nitropyridin-2-one |
InChI |
InChI=1S/C12H10N2O3/c15-12-7-6-11(14(16)17)9-13(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
PSEMHQVFVHHFBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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